molecular formula C15H22N2O B2789850 N-(3-(4-(dimethylamino)phenyl)propyl)cyclopropanecarboxamide CAS No. 953196-83-3

N-(3-(4-(dimethylamino)phenyl)propyl)cyclopropanecarboxamide

Cat. No.: B2789850
CAS No.: 953196-83-3
M. Wt: 246.354
InChI Key: GRJMAMOQQKXSTJ-UHFFFAOYSA-N
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Description

N-(3-(4-(dimethylamino)phenyl)propyl)cyclopropanecarboxamide is a versatile chemical compound known for its intricate structure and diverse properties. This compound is used in various fields such as drug discovery, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-(dimethylamino)phenyl)propyl)cyclopropanecarboxamide typically involves the reaction of 3-(4-(dimethylamino)phenyl)propanoic acid with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-(4-(dimethylamino)phenyl)propyl)cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N-(3-(4-(dimethylamino)phenyl)propyl)cyclopropanecarboxamide is used in various scientific research applications:

    Chemistry: As a building block in organic synthesis and the development of new materials.

    Biology: In the study of biological pathways and interactions.

    Medicine: Potential use in drug discovery and development, particularly for its pharmacological properties.

    Industry: Application in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(3-(4-(dimethylamino)phenyl)propyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biological processes. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    N-(3-(3-(4-(dimethylamino)phenyl)acryloyl)phenyl)quinolone-2-carboxamide: Known for its nonlinear optical properties.

    3-(4-(dimethylamino)phenyl)propanoic acid hydrochloride: Used in organic synthesis and as a precursor for other compounds.

Uniqueness

N-(3-(4-(dimethylamino)phenyl)propyl)cyclopropanecarboxamide is unique due to its cyclopropane ring, which imparts rigidity and distinct chemical properties. This structural feature differentiates it from other similar compounds and enhances its utility in various applications.

Properties

IUPAC Name

N-[3-[4-(dimethylamino)phenyl]propyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-17(2)14-9-5-12(6-10-14)4-3-11-16-15(18)13-7-8-13/h5-6,9-10,13H,3-4,7-8,11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJMAMOQQKXSTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCCNC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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